molecular formula C5H2Br2FN B126456 2,5-Dibromo-3-fluoropyridine CAS No. 156772-60-0

2,5-Dibromo-3-fluoropyridine

Cat. No. B126456
Key on ui cas rn: 156772-60-0
M. Wt: 254.88 g/mol
InChI Key: QEENLQKOTDHQEW-UHFFFAOYSA-N
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Patent
US05445763

Procedure details

97.6 g (508.0 mmol) of 5-bromo-3-fluoro-2-hydroxypyridine are stirred at 150° C. for 6 hours in 500 ml of phosphorus tribromide. The mixture is subsequently poured into ice water, stirred for 2 hours and extracted three times with dichloromethane, and the organic phase is washed with sodium hydrogencarbonate solution until neutral, dried over sodium sulfate and evaporated to dryness. Chromatographic purification (silica gel/dichloromethane) gives 76.53 g of 2,5-dibromo-3-fluoropyridine. ##STR22##
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](O)=[N:6][CH:7]=1.P(Br)(Br)[Br:11]>>[Br:11][C:5]1[C:4]([F:9])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)F
Name
Quantity
500 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with sodium hydrogencarbonate solution until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 76.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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